N-(3-Chloro-5-Fluorophenyl)-4-Nitro-2,1,3-Benzoxadiazol-5-Amine
Overview
Description
TC-S 7009: is a potent and selective inhibitor of hypoxia-inducible factor 2 alpha (HIF-2α). It has a high affinity for HIF-2α with a dissociation constant (Kd) of 81 nanomolar. This compound is more selective for HIF-2α than for hypoxia-inducible factor 1 alpha (HIF-1α), making it a valuable tool in research focused on hypoxia-related pathways .
Scientific Research Applications
Chemistry: TC-S 7009 is used as a chemical probe to study hypoxia-inducible factor pathways. It helps in understanding the role of HIF-2α in various biological processes .
Biology: In biological research, TC-S 7009 is employed to investigate the effects of hypoxia on cellular functions. It is used in cell culture studies to inhibit HIF-2α activity and observe the resulting changes in gene expression and cellular behavior .
Medicine: TC-S 7009 has potential therapeutic applications in diseases where hypoxia plays a critical role, such as cancer and ischemic conditions. It is being explored as a potential drug candidate for targeting HIF-2α in cancer therapy .
Industry: In the pharmaceutical industry, TC-S 7009 is used in drug discovery and development programs focused on hypoxia-related targets. It serves as a reference compound for screening and optimizing new inhibitors of HIF-2α .
Mechanism of Action
Target of Action
TC-S 7009, also known as HIF-2 inhibitor 2, is a potent and selective inhibitor of Hypoxia-inducible factor 2-alpha (HIF-2α) . HIF-2α is a transcription factor that plays a crucial role in response to low oxygen levels (hypoxia) in cells .
Mode of Action
TC-S 7009 binds to the HIF-2α PAS-B domain, disrupting HIF-2α heterodimerization . This disruption decreases DNA-binding activity and reduces the expression of HIF-2α target genes . The compound is more selective for HIF-2α than HIF-1α .
Biochemical Pathways
The primary pathway affected by TC-S 7009 is the HIF signaling pathway. Under normal oxygen conditions, HIF-2α is hydroxylated and marked for proteasomal degradation . In hypoxic or pseudohypoxic states, hif-2α avoids degradation, accumulates, and translocates to the nucleus where it binds with hif-1β . This active HIF transcription complex then regulates the expression of genes involved in angiogenesis, erythropoiesis, glycolysis, tumor growth, and cell cycle progression . By inhibiting HIF-2α, TC-S 7009 disrupts these processes.
Pharmacokinetics
It is known that the compound is orally administered
Result of Action
The inhibition of HIF-2α by TC-S 7009 results in a decrease in the expression of HIF-2α target genes . This can lead to reduced angiogenesis, erythropoiesis, glycolysis, tumor growth, and cell cycle progression . In vitro studies have shown that TC-S 7009 can inhibit cell proliferation in hypoxic conditions .
Action Environment
The efficacy of TC-S 7009 is influenced by the oxygen levels in the cellular environment. The compound is more effective under hypoxic conditions, where HIF-2α is typically active
Biochemical Analysis
Biochemical Properties
TC-S 7009 interacts with the HIF-2α PAS-B domain, disrupting HIF-2α heterodimerization . This interaction leads to a decrease in DNA-binding activity and a reduction in HIF-2α target gene expression . The compound exhibits a high selectivity for HIF-2α over HIF-1α .
Cellular Effects
TC-S 7009 has been shown to have significant effects on various types of cells and cellular processes. It influences cell function by disrupting the heterodimerization of HIF-2α, which in turn decreases DNA-binding activity and reduces the expression of HIF-2α target genes .
Molecular Mechanism
The molecular mechanism of action of TC-S 7009 involves binding to the HIF-2α PAS-B domain, which disrupts HIF-2α heterodimerization . This disruption leads to a decrease in DNA-binding activity and a reduction in the expression of HIF-2α target genes .
Temporal Effects in Laboratory Settings
It is known that the compound disrupts HIF-2α heterodimerization, decreases DNA-binding activity, and reduces HIF-2α target gene expression .
Dosage Effects in Animal Models
Given its potent and selective inhibition of HIF-2α, it is likely that the compound’s effects would vary with dosage .
Metabolic Pathways
Given its role as a HIF-2α inhibitor, it is likely that it interacts with enzymes or cofactors involved in hypoxia-inducible pathways .
Transport and Distribution
Given its role as a HIF-2α inhibitor, it is likely that it interacts with transporters or binding proteins involved in hypoxia-inducible pathways .
Subcellular Localization
Given its role as a HIF-2α inhibitor, it is likely that it is directed to specific compartments or organelles involved in hypoxia-inducible pathways .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of TC-S 7009 involves multiple steps, starting with the preparation of the core structure, which includes a benzoxadiazole ring. The key steps include nitration, halogenation, and amination reactions. The final product is obtained through purification processes such as recrystallization or chromatography .
Industrial Production Methods: Industrial production of TC-S 7009 follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: TC-S 7009 can undergo oxidation reactions, particularly at the nitro group, leading to the formation of various oxidized derivatives.
Reduction: The nitro group in TC-S 7009 can be reduced to an amine group under specific conditions.
Substitution: Halogen atoms in TC-S 7009 can be substituted with other functional groups through nucleophilic substitution reactions
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are used.
Substitution: Nucleophiles like amines and thiols are employed in substitution reactions
Major Products:
Oxidation: Oxidized derivatives of TC-S 7009.
Reduction: Amino derivatives of TC-S 7009.
Substitution: Various substituted derivatives depending on the nucleophile used
Comparison with Similar Compounds
PT2385: Another selective HIF-2α inhibitor with a similar mechanism of action.
PT2977: A newer HIF-2α inhibitor with improved pharmacokinetic properties.
BAY 87-2243: An inhibitor targeting both HIF-1α and HIF-2α, but with less selectivity compared to TC-S 7009
Uniqueness: TC-S 7009 is unique due to its high selectivity for HIF-2α over HIF-1α, making it a valuable tool for studying HIF-2α-specific pathways. Its high affinity and potency also contribute to its effectiveness in research and potential therapeutic applications .
Properties
IUPAC Name |
N-(3-chloro-5-fluorophenyl)-4-nitro-2,1,3-benzoxadiazol-5-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H6ClFN4O3/c13-6-3-7(14)5-8(4-6)15-10-2-1-9-11(17-21-16-9)12(10)18(19)20/h1-5,15H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CDQUJZKBRAFWNG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NON=C2C(=C1NC3=CC(=CC(=C3)Cl)F)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H6ClFN4O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.65 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1422955-31-4 | |
Record name | 1422955-31-4 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does TC-S 7009 impact DIPG growth in the context of the study?
A1: The study found that treating three different human DIPG cultures (SU-DIPG-IV, VUMC-DIPG-X, and SU-DIPG-XIII) with TC-S 7009 led to an increase in apparent growth. [] This suggests that inhibiting HIF2-alpha with TC-S 7009 might actually promote DIPG growth, contrary to the expected tumor-suppressing effect of inhibiting hypoxia-inducible factors. The researchers propose further investigation into the mechanisms behind this observation, including the possibility of enhanced HIF1-alpha activity or HIF2-alpha's direct influence on apoptotic pathways. []
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